Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Description

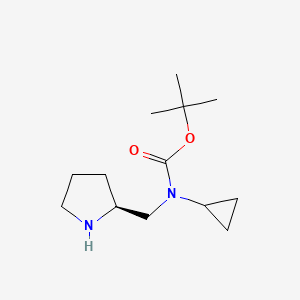

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a chiral tertiary amine carbamate derivative characterized by a cyclopropyl group, a pyrrolidine ring, and a tert-butyl ester moiety. The compound is part of a broader class of carbamic acid esters used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) agents .

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(11-6-7-11)9-10-5-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOZVDBUVVIVHY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCCN1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C[C@@H]1CCCN1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801128451 | |

| Record name | Carbamic acid, N-cyclopropyl-N-[(2S)-2-pyrrolidinylmethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353999-44-6 | |

| Record name | Carbamic acid, N-cyclopropyl-N-[(2S)-2-pyrrolidinylmethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353999-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-cyclopropyl-N-[(2S)-2-pyrrolidinylmethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801128451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

Carbamate Formation: The carbamate group is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides.

Esterification: The final step involves esterification with tert-butyl alcohol in the presence of catalysts like sulfuric acid or boron trifluoride diethyl etherate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

Metabolic Pathways: Undergoing metabolic transformations that result in active metabolites with biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and commercial differences between Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester and its analogs:

Structural and Functional Analysis

- Cyclopropyl vs. In contrast, the isopropyl analog () offers greater steric bulk and lipophilicity, which may improve blood-brain barrier penetration .

- Chloro-Acetyl vs. Hydroxy-Ethyl Modifications : The chloro-acetyl derivative () introduces electrophilic reactivity, enabling covalent bond formation with biological targets. Conversely, the hydroxy-ethyl variant () increases hydrophilicity, favoring solubility but possibly reducing membrane permeability .

- Pyrrolidine vs. Piperidine Rings : Replacing pyrrolidine (5-membered) with piperidine (6-membered) () alters ring puckering and nitrogen lone-pair orientation, impacting interactions with chiral receptors or enzymes .

Commercial and Research Relevance

For example, the piperidine-based derivative () and chloro-acetyl variant () remain available, reflecting their utility in diverse synthetic pathways .

Biological Activity

Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a synthetic compound notable for its unique structural features, which include a cyclopropyl group and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly as a modulator of the cannabinoid receptor type 2 (CB2). This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 240.34 g/mol. Its structure includes a tert-butyl ester functional group, enhancing its solubility and stability in various chemical environments.

CB2 Receptor Modulation : this compound has been identified as an agonist for the CB2 receptor. Binding assays have demonstrated significant affinity for this receptor, suggesting that it may play a role in pain relief and inflammation management. The unique structural elements of this compound enhance its binding affinity compared to other similar compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : By modulating the CB2 receptor, the compound may help alleviate inflammation-related conditions.

- Pain Relief : Its interaction with cannabinoid receptors suggests potential applications in pain management therapies.

- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from damage, indicating that this compound may also possess neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl ester | Contains an acetyl group | Enhanced bioactivity due to acetylation |

| (S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl ester | Ethyl substitution instead of methyl | Potentially different pharmacokinetics and dynamics |

| (S)-4-hydroxy-l-(tetrahydro-pyran-4-ylmethyl)-pyrrolidine-2-carboxylic acid tert-butyl ester | Hydroxy group addition | May exhibit different solubility and stability profiles |

This comparison highlights the distinctiveness of this compound in terms of its structural composition and potential biological effects.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. Notably, it has been investigated for its agonistic properties at the CB2 receptor:

- Binding Affinity Studies : Research indicates that this compound displays a significant binding affinity for CB2 receptors, suggesting its potential as a therapeutic agent in conditions like chronic pain and inflammation.

- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of related compounds have shown variability in absorption and metabolism, which could inform dosing strategies for potential therapeutic use .

- Therapeutic Applications : The compound's ability to interact selectively with CB2 receptors positions it as a candidate for developing new treatments for conditions such as arthritis, neuropathic pain, and other inflammatory disorders .

Q & A

What are the key synthetic strategies for constructing the cyclopropyl and tert-butyl carbamate moieties in this compound?

The synthesis of the cyclopropyl ring often involves [2+1] cycloaddition or Simmons–Smith reactions, while the tert-butyl carbamate group is typically introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. The tert-butyl group acts as a protective moiety for amines, ensuring stability during subsequent reactions . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed, particularly for the (S)-configured pyrrolidin-2-ylmethyl group. Multi-step protocols, such as those involving condensation with protected intermediates (e.g., tert-butyl esters in THF with potassium tert-butoxide), are common .

How can researchers validate the stereochemical integrity of the (S)-pyrrolidin-2-ylmethyl group post-synthesis?

Advanced spectroscopic methods are critical:

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- NMR with chiral solvating agents : Detects diastereomeric interactions (e.g., using Eu(hfc)₃).

- Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects.

X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, especially when coupled with single-crystal analysis of derivatives .

What challenges arise during the deprotection of the tert-butyl carbamate group, and how can they be mitigated?

Deprotection of tert-butyl carbamates typically requires strong acids (e.g., TFA or HCl in dioxane). However, side reactions, such as incomplete cleavage or racemization, may occur. To minimize these:

- Use controlled acid concentration and low temperatures (0–4°C).

- Avoid prolonged exposure to acidic conditions if the compound contains acid-labile groups (e.g., cyclopropane rings).

- Consider alternative protecting groups (e.g., Fmoc) for sensitive intermediates .

How does the cyclopropyl group influence the compound’s stability under basic or nucleophilic conditions?

The cyclopropyl ring introduces steric strain and electron-withdrawing effects, which can enhance susceptibility to ring-opening reactions in strongly basic media (e.g., with Grignard reagents). However, under mild conditions (pH 7–9), the ring remains intact. Stability studies using HPLC-MS under varying pH and temperature conditions are recommended to assess degradation pathways .

What methodological pitfalls are associated with coupling the pyrrolidin-2-ylmethyl moiety to the cyclopropyl-carbamic acid scaffold?

Key issues include:

- Steric hindrance : The bulky tert-butyl group may slow coupling reactions. Using activating agents (e.g., HATU or DCC) improves efficiency.

- Racemization : Basic conditions during amide bond formation can lead to loss of enantiomeric purity. Employ low-temperature reactions (e.g., 0°C) and non-basic coupling agents (e.g., EDCI/HOAt) .

- Byproduct formation : Monitor reactions via TLC or LC-MS to detect intermediates requiring purification (e.g., column chromatography with chiral resins).

What analytical techniques are most effective for quantifying trace impurities in this compound?

- High-Resolution Mass Spectrometry (HR-MS) : Identifies impurities with mass accuracy <5 ppm.

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals from structurally similar byproducts.

- Ion Chromatography : Detects ionic impurities (e.g., residual tert-butyl alcohol from synthesis).

For chiral impurities, combine chiral HPLC with polarimetric detection .

How can computational modeling aid in optimizing the synthetic route for this compound?

- DFT calculations : Predict reaction transition states and stereochemical outcomes (e.g., cyclopropanation energetics).

- Molecular docking : Assess interactions between intermediates and catalysts (e.g., asymmetric hydrogenation catalysts).

- Retrosynthetic analysis software (e.g., Chematica): Proposes alternative pathways using available building blocks .

What strategies prevent contamination during tert-butyl ester hydrolysis in multi-step syntheses?

As seen in related compounds, tert-butyl esters can hydrolyze incompletely, leaving methyl ester contaminants. To address this:

- Replace tert-butyl with benzyl esters , which hydrolyze cleanly under hydrogenolysis.

- Use enzymatic hydrolysis for selective deprotection.

- Purify via acid-base extraction or ion-exchange chromatography post-hydrolysis .

How does the tert-butyl carbamate group impact the compound’s solubility and crystallinity?

The tert-butyl group enhances lipophilicity , reducing aqueous solubility but improving membrane permeability. For crystallinity:

- The bulky tert-butyl moiety promotes ordered crystal packing, aiding X-ray analysis.

- Solubility in organic solvents (e.g., DCM, THF) facilitates recrystallization. Adjust solvent polarity (e.g., hexane/EtOAc mixtures) to optimize crystal growth .

What are the best practices for storing this compound to prevent degradation?

- Store under argon or nitrogen at −20°C in amber vials.

- Avoid exposure to moisture (use molecular sieves) and light (prevents photolytic ring-opening of cyclopropane).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.